Protein kinase G inhibitor-2

Beschreibung

Eigenschaften

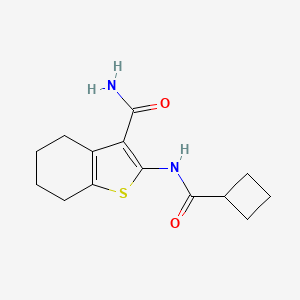

IUPAC Name |

2-(cyclobutanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c15-12(17)11-9-6-1-2-7-10(9)19-14(11)16-13(18)8-4-3-5-8/h8H,1-7H2,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHDGJXWJONJSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Protein Kinase G Inhibitor-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Protein Kinase G type II (PKG II) inhibitors. It includes a detailed look at the signaling pathways modulated by PKG II, quantitative data on inhibitor potency, and detailed experimental protocols for assessing inhibitor activity.

Introduction to Protein Kinase G II (PKG II)

Cyclic GMP-dependent protein kinase (PKG) is a serine/threonine-specific protein kinase that plays a crucial role in various physiological processes.[1] Mammals have two primary isoforms of PKG: PKG-I and PKG-II.[1] While PKG-I is predominantly found in the cytoplasm of smooth muscle cells and platelets, PKG-II is a membrane-anchored protein localized to the plasma membrane via N-terminal myristoylation.[1] PKG II is expressed in specific tissues, including the intestine, brain, and kidney.

Each PKG subunit consists of three main functional domains: an N-terminal domain responsible for dimerization and autoinhibition, a regulatory domain with two distinct cGMP-binding sites, and a C-terminal catalytic domain that facilitates the transfer of phosphate from ATP to its substrates.[1] The binding of cyclic guanosine monophosphate (cGMP) to the regulatory domain induces a conformational change that alleviates the autoinhibition of the catalytic domain, leading to kinase activation and phosphorylation of downstream target proteins.[1]

The PKG II Signaling Cascade

PKG II is a key mediator of the nitric oxide (NO)/cGMP signaling pathway. Upstream activation of soluble guanylate cyclase (sGC) by NO leads to the synthesis of cGMP, which in turn activates PKG II. Downstream of PKG II, a multitude of substrates are phosphorylated, leading to diverse cellular responses.

A critical role of PKG II that has emerged is its inhibitory function in various signaling pathways, particularly those involved in cell proliferation and survival. In several cancer cell lines, activation of PKG II has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition occurs through the direct interaction and phosphorylation of EGFR, which in turn suppresses the downstream MAPK/ERK and PI3K/Akt signaling cascades.

Below is a diagram illustrating the central role of PKG II in modulating these key signaling pathways.

Mechanism of Action of PKG II Inhibitors

PKG II inhibitors can be broadly classified based on their mechanism of action, primarily targeting either the cGMP-binding site or the ATP-binding site of the kinase.

-

Competitive Inhibitors of the cGMP-Binding Site: These molecules, often analogs of cGMP, bind to the regulatory domain of PKG II and prevent its activation by endogenous cGMP. A prominent example is Rp-8-pCPT-cGMPS , which acts as a competitive inhibitor.[2]

-

ATP-Competitive Inhibitors: These inhibitors target the catalytic domain of PKG II, competing with ATP for binding to the active site. This prevents the phosphotransferase activity of the kinase.

-

Substrate-Binding Site Inhibitors: A less common class of inhibitors, such as the oligopeptide DT-2 , is designed to block the substrate-binding site, thereby preventing the phosphorylation of downstream targets.[3] However, studies have shown that the specificity of DT-2 for PKG in intact cells can be limited.[4][5]

Quantitative Data for PKG II Inhibitors

The potency of PKG II inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The table below summarizes the available data for some commonly studied PKG inhibitors, with a focus on their activity against PKG II.

| Inhibitor | Target(s) | IC50 (µM) | Ki (nM) | Mechanism of Action |

| Rp-8-pCPT-cGMPS | cGK Iα, cGK II | 18.3, 0.16[2] | 500 (PKG Iα), 700 (PKG II)[6][7] | Competitive inhibitor of cGMP binding[7] |

| DT-2 | PKG | - | 12.5[3] | Substrate-binding site inhibitor |

Experimental Protocols

Assessing the activity of PKG II and the efficacy of its inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for biochemical and cell-based assays.

Biochemical Kinase Activity Assay

This assay directly measures the phosphotransferase activity of purified PKG II.

Objective: To determine the in vitro activity of a PKG II inhibitor.

Materials:

-

Purified recombinant PKG II enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (at a concentration near the Km for PKG II)

-

Specific peptide substrate for PKG II (e.g., a fluorescently labeled peptide)

-

Test inhibitor compound at various concentrations

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based detection system

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare serial dilutions of the test inhibitor in kinase buffer.

-

Prepare a solution of PKG II enzyme in kinase buffer.

-

Prepare a solution of the peptide substrate and ATP in kinase buffer.

-

-

Assay Procedure:

-

To each well of the microplate, add 5 µL of the test inhibitor dilution (or vehicle control).

-

Add 10 µL of the PKG II enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions. Briefly:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Phosphorylation Assay

This assay measures the inhibition of PKG II activity in a cellular context by quantifying the phosphorylation of a downstream substrate.

Objective: To assess the potency of a PKG II inhibitor in intact cells.

Materials:

-

A cell line endogenously or exogenously expressing PKG II (e.g., a colon cancer cell line).

-

Cell culture medium and supplements.

-

A cGMP-elevating agent (e.g., a phosphodiesterase inhibitor like IBMX, or a nitric oxide donor like SNP).

-

Test inhibitor compound at various concentrations.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibody specific for the phosphorylated form of a known PKG II substrate (e.g., phospho-VASP Ser239).

-

Primary antibody for the total form of the substrate protein (for normalization).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment and reagents.

Protocol:

-

Cell Culture and Treatment:

-

Seed the cells in multi-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a cGMP-elevating agent for a short period (e.g., 15-30 minutes) to activate PKG II.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer to each well.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 4°C.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against the total substrate protein for normalization.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total substrate proteins.

-

Normalize the phospho-protein signal to the total protein signal for each sample.

-

Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration relative to the stimulated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50.

-

Structural Insights into PKG II

Understanding the three-dimensional structure of PKG II is crucial for the rational design of selective inhibitors. The overall domain organization of PKG II is shared with other PKG isoforms, featuring an N-terminal leucine zipper domain, an autoinhibitory sequence, two cGMP-binding domains, and a C-terminal catalytic domain.[8]

The crystal structure of the PKG II leucine zipper domain in complex with Rab11b has been determined, providing insights into the molecular basis of its protein-protein interactions and cellular targeting.[8] However, a high-resolution crystal structure of the full-length PKG II or its catalytic domain with a bound inhibitor is not yet publicly available. Such structural information would be invaluable for elucidating the precise binding modes of different classes of inhibitors and for guiding the development of novel, highly selective therapeutic agents targeting PKG II. The catalytic domain is expected to share the canonical kinase fold, with an N-terminal lobe and a C-terminal lobe that form the ATP-binding cleft.[9]

Conclusion

Protein Kinase G II is an important signaling molecule with diverse physiological roles. Its dysregulation is implicated in various diseases, making it an attractive therapeutic target. This guide has provided a detailed overview of the mechanism of action of PKG II inhibitors, including their effects on key signaling pathways, quantitative measures of their potency, and detailed protocols for their evaluation. Future research, particularly in the areas of structural biology and the development of highly selective inhibitors, will further illuminate the therapeutic potential of targeting PKG II.

References

- 1. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rp-8-pCPT-cGMPS sodium | Protein Kinase G | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Crystal Structure of the cGMP-dependent Protein Kinase II Leucine Zipper and Rab11b Protein Complex Reveals Molecular Details of G-kinase-specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Protein Kinase G Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of Protein Kinase G (PKG) inhibitors, with a primary focus on the peptide-based inhibitor, DT-2. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways pertinent to the development of novel and selective PKG inhibitors.

Introduction to Protein Kinase G and its Inhibitors

Protein Kinase G is a serine/threonine-specific protein kinase that serves as a principal receptor for cyclic guanosine monophosphate (cGMP).[1] The cGMP/PKG signaling pathway is a critical regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] Consequently, inhibitors of PKG are valuable tools for dissecting these cellular mechanisms and hold significant therapeutic potential for a range of disorders, including cardiovascular diseases and cancer.

PKG inhibitors can be broadly categorized based on their mechanism of action, targeting different functional domains of the kinase. The main classes include:

-

Cyclic Nucleotide Analogs: These compounds, such as Rp-diastereomers of cGMP, competitively bind to the cGMP-binding domain, preventing kinase activation.[3]

-

ATP-Competitive Inhibitors: Molecules like KT5823 compete with ATP for binding to the catalytic site of the kinase.[3]

-

Substrate-Binding Site Inhibitors: This class is exemplified by oligopeptide inhibitors like DT-2, which interact with the substrate-binding region of the kinase.[4]

This guide will delve into the SAR of these inhibitor classes, with a particular emphasis on DT-2 and its analogs.

Quantitative Data of Select PKG Inhibitors

The following table summarizes the quantitative inhibitory data for several well-characterized PKG inhibitors against various kinase isoforms. This data is essential for comparing the potency and selectivity of these compounds.

| Inhibitor | Target Kinase | Inhibition Constant (Ki) | IC50 | Notes |

| (D)-DT-2 | PKG Iα | - | 9 ± 2 nM[5] | Highly selective for PKG Iα/β over PKA.[5] |

| PKG Iβ | - | 7.5 ± 1.8 nM[5] | ||

| DT-2 | PKG | 12.5 nM[6] | 12.0 ± 0.8 nM[5] | Potent and selective inhibitor.[6] |

| KT5823 | PKG | 0.23 µM[7] | 234 nM[8] | Also inhibits PKA and PKC at higher concentrations.[7][8] |

| PKA | > 10 µM[8] | - | ||

| PKC | 4 µM[8] | - | ||

| Rp-8-Br-PET-cGMPS | PKG | - | - | A competitive and reversible cGMP analog inhibitor.[6][9] |

| Compound 2 (Trisubstituted pyrrole) | P. falciparum PKG (WT) | 2.0 ± 0.4 nM[10] | 31 ± 6 nM[10] | ATP-competitive inhibitor of the malaria parasite PKG.[10] |

| Compound 3 (Isoxazole) | P. falciparum PKG (WT) | 1.3 ± 0.4 nM[10] | 14 ± 1 nM[10] | ATP-competitive inhibitor of the malaria parasite PKG.[10] |

Structure-Activity Relationship of PKG Inhibitors

The SAR of PKG inhibitors is intrinsically linked to their chemical scaffold and their mode of interaction with the kinase.

DT-2: A Peptide-Based Inhibitor

DT-2 is an oligopeptide inhibitor that demonstrates high potency and selectivity for PKG.[6] Its inhibitory activity is derived from its specific interaction with the substrate-binding site of the kinase.

-

Amino Acid Composition: The specific sequence and conformation of the amino acids in DT-2 are critical for its binding affinity and selectivity.

-

D-Amino Acid Substitution: The analog, (D)-DT-2, which incorporates D-amino acids, also acts as a potent PKG Iα inhibitor.[11] This suggests that the overall peptide backbone conformation is a key determinant of activity and that the D-isomer can effectively mimic the binding of the L-isomer.

-

Selectivity: DT-2 exhibits a remarkable selectivity for PKG over the closely related Protein Kinase A (PKA), with a selectivity ratio of approximately 1300-fold.[11] This high degree of selectivity is attributed to subtle differences in the substrate-binding pockets of the two kinases.

KT5823: An ATP-Competitive Inhibitor

KT5823 is a staurosporine analog that functions as an ATP-competitive inhibitor of PKG.[3] Its SAR is dictated by its ability to fit into the ATP-binding pocket and form key interactions with the hinge region of the kinase.

-

Indole Carbazole Scaffold: The rigid, planar indole carbazole core of KT5823 is a common feature in many kinase inhibitors and provides the necessary framework for occupying the adenine-binding region of the ATP pocket.

-

Substitutions: Modifications to the peripheral groups of the indole carbazole scaffold can significantly impact both potency and selectivity.

Rp-8-Br-PET-cGMPS: A cGMP Analog

Rp-8-Br-PET-cGMPS is a competitive antagonist of cGMP, binding to the regulatory domain of PKG and preventing its activation.[6][9]

-

Cyclic Monophosphorothioate Moiety: The phosphorothioate modification at the Rp position is crucial for its inhibitory activity, as it prevents the conformational change required for kinase activation.

-

Substitutions on the Guanine Ring: The bromo and phenyl-1,N2-etheno substitutions on the guanine ring enhance membrane permeability and affinity for the cGMP-binding pocket.

Signaling Pathways

The following diagrams illustrate the cGMP/PKG signaling pathway and a general workflow for kinase inhibitor screening.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor potency and selectivity.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of a compound against a purified kinase.

Materials:

-

Purified Protein Kinase G

-

Kinase-specific peptide substrate

-

ATP (Adenosine Triphosphate)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

-

Detection reagent (e.g., ADP-Glo™, IMAP™)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase reaction buffer.

-

Reaction Setup: In a microplate, add the purified kinase and the peptide substrate to each well.

-

Inhibitor Addition: Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor.

-

Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically measured using a microplate reader.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[12]

IMAP™ (Immobilized Metal Affinity-based Phosphorescence) Kinase Assay

The IMAP assay is a fluorescence polarization (FP)-based method for measuring kinase activity.[10]

Principle:

A fluorescently labeled peptide substrate is phosphorylated by the kinase. The IMAP binding reagent, which contains nanoparticles with high affinity for phosphate groups, is then added. When the phosphorylated substrate binds to these large nanoparticles, its tumbling rate in solution decreases, leading to an increase in fluorescence polarization. The magnitude of this change is directly proportional to the extent of substrate phosphorylation.

Procedure:

-

Kinase Reaction: Perform the kinase reaction as described in the general protocol using a fluorescently labeled peptide substrate.

-

IMAP Binding: Add the IMAP binding solution to each well to stop the reaction and allow the binding of the phosphorylated substrate to the nanoparticles.

-

Incubation: Incubate at room temperature for the recommended time to allow for binding equilibrium to be reached.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters.

-

Data Analysis: Calculate the change in fluorescence polarization (ΔmP) and plot it against the inhibitor concentration to determine the IC50.

VASP (Vasodilator-Stimulated Phosphoprotein) Phosphorylation Assay

This cell-based assay is used to assess the activity of the cGMP/PKG signaling pathway in intact cells by measuring the phosphorylation of VASP, a downstream substrate of PKG.[13]

Principle:

Activation of the cGMP/PKG pathway leads to the phosphorylation of VASP at specific serine residues. This phosphorylation event can be detected and quantified using phospho-specific antibodies.

Procedure:

-

Cell Culture and Treatment: Culture the cells of interest and treat them with the test compound for a specified period. Stimulate the cGMP/PKG pathway with an appropriate agonist (e.g., a NO donor or a cGMP analog).

-

Cell Lysis: Lyse the cells to release the intracellular proteins.

-

Western Blotting or ELISA: Separate the protein lysates by SDS-PAGE and transfer them to a membrane for Western blotting. Alternatively, use an ELISA-based format.

-

Antibody Detection: Probe the membrane or ELISA plate with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239).

-

Signal Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent or colorimetric substrate to detect the signal. Quantify the band intensity or the colorimetric signal.

-

Data Analysis: Normalize the phosphorylated VASP signal to the total VASP or a loading control. Compare the level of VASP phosphorylation in treated cells to that in control cells to determine the effect of the inhibitor.

Conclusion

The development of potent and selective Protein Kinase G inhibitors is a promising avenue for therapeutic intervention in a variety of diseases. A thorough understanding of the structure-activity relationships of different inhibitor classes is paramount for the rational design of new chemical entities with improved pharmacological profiles. This technical guide provides a foundational resource for researchers in this field, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the relevant signaling pathways. As our knowledge of the structural and functional nuances of PKG continues to expand, so too will our ability to design the next generation of highly targeted and effective PKG-modulating therapeutics.

References

- 1. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. KEGG PATHWAY: cGMP-PKG signaling pathway [kegg.jp]

- 10. Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. courses.edx.org [courses.edx.org]

- 13. Phosphorylation of the PKG substrate, vasodilator-stimulated phosphoprotein (VASP), in human cultured prostatic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of a Novel Protein Kinase G Inhibitor: The Case of N46

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a potent and selective Protein Kinase G (PKG) inhibitor, exemplified by the compound N46. This document details the underlying biological rationale, synthetic chemistry, and analytical methodologies pertinent to the development of this class of inhibitors, offering valuable insights for researchers in kinase inhibitor discovery and development.

Introduction: Protein Kinase G as a Therapeutic Target

Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that functions as a key effector of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1] This pathway is integral to a multitude of physiological processes, including the regulation of vascular smooth muscle relaxation, platelet aggregation, and neuronal function.[2] The PKG family comprises two main isoforms, PKG-I and PKG-II, which exhibit distinct tissue distributions and physiological roles. Dysregulation of PKG signaling has been implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and chronic pain.[2] Consequently, the development of selective PKG inhibitors is a promising avenue for therapeutic intervention.

The Discovery of N46: A Balanol-Inspired Approach

The quest for potent and selective PKG inhibitors has led to the exploration of various chemical scaffolds. One such promising starting point is the natural product balanol, a fungal metabolite known for its potent, albeit non-selective, inhibition of several serine/threonine kinases, including Protein Kinase C (PKC) and Protein Kinase A (PKA).

The discovery of N46 stemmed from a structure-guided drug design approach aimed at modifying the balanol scaffold to achieve high potency and selectivity for PKG Iα. N46, chemically known as N-((3R,4R)-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidin-3-yl)-1H-indazole-5-carboxamide, emerged from extensive structure-activity relationship (SAR) studies of balanol analogs. These studies focused on modifying the benzophenone and perhydroazepine moieties of balanol to optimize interactions within the ATP-binding pocket of PKG Iα. The structural basis for N46's high affinity and selectivity lies in specific interactions with key residues in the PKG Iα active site that are not conserved in other closely related kinases like PKA.

Quantitative Analysis of Inhibitor Potency and Selectivity

The inhibitory activity of N46 and other representative PKG inhibitors is summarized in the tables below. The data highlights the potency of these compounds against PKG and their selectivity over other related kinases.

Table 1: Inhibitory Potency of Selected PKG Inhibitors

| Compound | Target Kinase | IC50 / Ki | Reference |

| N46 | PKG Iα | IC50: 7.5 nM | |

| PKG Iα (mutant G370S) | IC50: 90 nM | [3] | |

| PKG Iα (mutant I406T) | IC50: 142 nM | [3] | |

| PKG Iα (double mutant) | IC50: 301 nM | [3] | |

| KT5823 | PKG | Ki: 0.23 µM | [4] |

| DT-2 | PKG | Ki: 12.5 nM | [5] |

Table 2: Kinase Selectivity Profile

| Compound | Off-Target Kinase | IC50 / Ki | Selectivity (vs. PKG Iα) | Reference |

| N46 | PKA Cα | IC50: 1030 nM | ~137-fold | [3] |

| KT5823 | PKA | Ki: >10 µM | >43-fold | [4] |

| PKC | Ki: 4 µM | ~17-fold | [4] | |

| DT-2 | PKA | - | >15,000-fold (in vitro) |

Experimental Protocols

Synthesis of N46

Key Synthetic Steps:

-

Synthesis of the Benzophenone-Pyrrolidine Fragment: This would likely start from a protected (3R,4R)-3-aminopyrrolidin-4-ol. The synthesis would involve the acylation of the 4-amino group with a suitably substituted benzoyl chloride and subsequent functional group manipulations to introduce the benzamido side chain.

-

Synthesis of the 1H-Indazole-5-Carboxamide Fragment: This can be achieved through standard methods for the formation of the indazole ring system, followed by the introduction of the carboxamide group at the 5-position.

-

Fragment Coupling: The final step would involve the amide coupling of the benzophenone-pyrrolidine fragment with the 1H-indazole-5-carboxylic acid using standard peptide coupling reagents such as HATU or EDC/HOBt.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against PKG.

Materials:

-

Recombinant human PKG Iα enzyme

-

Fluorescently labeled or biotinylated peptide substrate specific for PKG

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., N46) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or equivalent)

-

Microplate reader capable of measuring luminescence or fluorescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the diluted test compound or vehicle (DMSO control).

-

Enzyme Addition: Add the recombinant PKG Iα enzyme to each well.

-

Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to its Km value for the kinase.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of product formed or ATP consumed using a suitable detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, the luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be determined by fitting the data to a sigmoidal dose-response curve.

Cellular Kinase Activity Assay

This protocol describes a method to assess the inhibitory effect of a compound on PKG activity within a cellular context.

Materials:

-

Cell line expressing the target PKG (e.g., vascular smooth muscle cells)

-

Cell culture medium and reagents

-

PKG activator (e.g., 8-Bromo-cGMP)

-

Test compound (e.g., N46)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Phospho-specific antibody against a known PKG substrate (e.g., phospho-VASP Ser239)

-

Secondary antibody conjugated to HRP or a fluorescent dye

-

Western blot apparatus and reagents

Procedure:

-

Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for a specified duration.

-

PKG Activation: Stimulate the cells with a PKG activator (e.g., 8-Bromo-cGMP) for a short period to induce the phosphorylation of PKG substrates.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody specific for the phosphorylated PKG substrate overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP- or fluorophore-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system.

-

-

Data Analysis: Quantify the band intensities of the phosphorylated substrate and normalize them to a loading control (e.g., β-actin or total protein). The reduction in the phosphorylation signal in the presence of the inhibitor indicates its cellular activity.

Visualizing Key Processes and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Simplified Protein Kinase G (PKG) signaling pathway and the point of inhibition by N46.

Caption: General workflow for the discovery and development of a kinase inhibitor like N46.

Caption: Logical flow for the synthesis of a balanol analog like N46 via fragment coupling.

Conclusion

The development of N46 as a potent and selective PKG Iα inhibitor showcases a successful application of structure-based drug design, building upon a natural product scaffold. This technical guide has provided a comprehensive overview of the discovery rationale, synthetic strategy, and key experimental protocols for the characterization of such inhibitors. The detailed methodologies and data presented herein serve as a valuable resource for researchers and professionals engaged in the field of kinase inhibitor drug discovery, facilitating the development of novel therapeutics targeting the Protein Kinase G signaling pathway.

References

- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Protein Kinase G Inhibitor-2 and Mammalian PKG Isoform-Selective Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function, mechanism of action, and experimental evaluation of inhibitors targeting Protein Kinase G (PKG). A dual focus is placed on "Protein Kinase G inhibitor-2," a specific inhibitor of mycobacterial PknG, and on selective inhibitors of the mammalian PKG II isoform, offering insights relevant to both infectious disease and physiological research.

Mycobacterial this compound (Compound 266)

This compound (CAS 612829-80-8), also known as Compound 266, is a potent inhibitor of the Mycobacterium tuberculosis serine/threonine kinase, Protein Kinase G (PknG). This enzyme is a critical virulence factor that enables the survival of mycobacteria within host macrophages.

Biological Function and Mechanism of Action

Mycobacterium tuberculosis PknG is secreted by the bacterium and plays a pivotal role in preventing the fusion of the phagosome with the lysosome within macrophages.[1] This inhibition of phagolysosomal fusion is crucial for the bacterium to avoid degradation and establish a persistent infection.[2]

The primary mechanism of action of PknG involves the modulation of host cellular trafficking pathways. PknG interacts with and inhibits the activation of the host Rab7l1, a small GTPase that is essential for phagosome maturation.[3][4] By keeping Rab7l1 in its inactive, GDP-bound state, PknG prevents its recruitment to the phagosome, thereby stalling the maturation process that would otherwise lead to the destruction of the mycobacteria.[4]

This compound directly targets the kinase activity of PknG, thereby preventing the downstream effects on host cell machinery. Inhibition of PknG by this small molecule restores the normal phagosome maturation process, leading to the delivery of the mycobacteria to the lysosome for degradation.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Inhibitor | Target | CAS Number | IC50 |

| This compound | Mycobacterial PknG | 612829-80-8 | 3 µM[5] |

Signaling Pathway

The signaling pathway involving mycobacterial PknG and its inhibition is depicted below.

Caption: Signaling pathway of M. tuberculosis PknG in the host macrophage and the point of intervention by this compound.

Experimental Protocols

This protocol describes a general method for assessing the inhibitory activity of compounds against mycobacterial PknG in vitro.

Materials:

-

Recombinant purified M. tuberculosis PknG

-

Myelin Basic Protein (MBP) as a generic substrate

-

This compound (or other test compounds) dissolved in DMSO

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant PknG, and MBP substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates a typical workflow for evaluating the efficacy of PknG inhibitors in a cellular context.

Caption: A generalized experimental workflow for assessing the intracellular activity of PknG inhibitors.

Inhibitors of Mammalian Protein Kinase G Type II (PKG II)

The cGMP-dependent protein kinase II (PKG II) is a key mediator of cGMP signaling in various mammalian tissues, including the brain, intestines, and bone. Its activity is implicated in processes such as intestinal fluid secretion, bone growth, and synaptic plasticity. Selective inhibitors of PKG II are valuable tools for dissecting its specific physiological roles.

Biological Function and Mechanism of Action

PKG II is a serine/threonine kinase that is activated by cyclic guanosine monophosphate (cGMP). Upon activation, PKG II phosphorylates a range of downstream target proteins, leading to diverse cellular responses. For instance, in the intestine, PKG II-mediated phosphorylation of the cystic fibrosis transmembrane conductance regulator (CFTR) is crucial for chloride and water secretion.

Inhibitors of PKG II typically act by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of its substrates. Selective inhibitors are designed to exploit structural differences between the ATP-binding pockets of PKG II and other kinases, including the PKG I isoform.

Quantitative Data

AP C5 has been identified as a potent and selective inhibitor of PKG II. While extensive quantitative data in the public domain is limited, the following provides a summary of available information. Further in-house characterization is recommended for specific applications.

| Inhibitor | Target | Selectivity |

| AP C5 | PKG II | Selective over PKG I |

Signaling Pathway

The cGMP-PKG II signaling pathway and the action of a selective inhibitor are illustrated below.

Caption: The NO-cGMP-PKG II signaling cascade and its inhibition by a selective inhibitor like AP C5.

Experimental Protocols

This protocol outlines a method for determining the inhibitory potency of compounds against mammalian PKG II.

Materials:

-

Recombinant purified human PKG II

-

A specific peptide substrate for PKG II (e.g., a custom-synthesized peptide with a consensus phosphorylation site)

-

AP C5 (or other test compounds) dissolved in DMSO

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

[γ-³³P]ATP

-

SAM²® Biotin Capture Membrane (Promega) or similar

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant PKG II, and the biotinylated peptide substrate.

-

Add serial dilutions of AP C5 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a time period determined to be in the linear range of the assay.

-

Stop the reaction by adding a solution of 7.5 M guanidine hydrochloride.

-

Transfer the reaction mixture to a SAM²® Biotin Capture Membrane and wash according to the manufacturer's instructions to remove unbound [γ-³³P]ATP.

-

Measure the amount of incorporated ³³P on the membrane using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular environment.

Materials:

-

Cell line expressing endogenous or overexpressed PKG II

-

AP C5

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Liquid nitrogen

-

Equipment for western blotting (SDS-PAGE gels, transfer apparatus, etc.)

-

Primary antibody specific for PKG II

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with various concentrations of AP C5 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension for each treatment condition into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

-

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble PKG II in each sample by western blotting using a PKG II-specific antibody.

-

Quantify the band intensities and plot the fraction of soluble PKG II as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

This guide provides a foundational understanding of this compound and mammalian PKG II inhibitors. Researchers are encouraged to consult the primary literature for further details and to optimize the provided protocols for their specific experimental systems.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A Single-Domain Antibody Targeting Complement Component C5 Acts as a Selective Inhibitor of the Terminal Pathway of the Complement System and Thus Functionally Mimicks the C-Terminal Domain of the Staphylococcus aureus SSL7 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mycobacterial PknG Targets the Rab7l1 Signaling Pathway To Inhibit Phagosome-Lysosome Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Protein Kinase G Inhibitors

A Note to the Reader: Initial inquiries for "Protein kinase G inhibitor-2" (CAS 612829-80-8), also known as Compound 266, revealed that this compound is primarily characterized as an inhibitor of mycobacterial Protein Kinase G (PKG) with an IC50 of 3 µM.[1] There is a notable lack of publicly available data regarding its effects on mammalian PKG isoforms and their associated downstream signaling pathways. Consequently, this guide will focus on well-characterized and widely used PKG inhibitors—KT5823, Rp-8-Br-PET-cGMPS, and DT-2—as representative examples to provide a comprehensive overview of the core downstream signaling pathways affected by PKG inhibition. These inhibitors represent different mechanisms of action and have been extensively studied, allowing for a detailed exploration of their effects.

Introduction to Protein Kinase G and its Inhibition

Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that serves as a principal mediator of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3] This pathway is integral to a multitude of physiological processes, including the regulation of vascular smooth muscle tone, platelet aggregation, neuronal function, and cardiac contractility.[2][4] There are two main isoforms of PKG, PKG-I and PKG-II, which are products of different genes and exhibit distinct tissue distributions and substrate specificities.[4]

The inhibition of PKG is a critical tool for elucidating its physiological roles and presents a therapeutic target for various pathologies, including cardiovascular diseases and cancer. PKG inhibitors can be broadly categorized based on their mechanism of action:

-

ATP-Competitive Inhibitors: These molecules, such as KT5823, bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to the substrate.[4]

-

cGMP-Analog Inhibitors: These compounds, for instance Rp-8-Br-PET-cGMPS, are analogs of cGMP that bind to the regulatory domain of PKG, preventing its activation.[4]

-

Substrate-Competitive Inhibitors: Peptide-based inhibitors like DT-2 are designed to mimic PKG substrates and compete for binding to the catalytic site.[4][5]

Quantitative Data on Well-Characterized PKG Inhibitors

The following tables summarize key quantitative data for the selected PKG inhibitors. This information is crucial for designing experiments and interpreting results.

| Inhibitor | Type | Target | Ki / IC50 | Organism/System | Reference |

| KT5823 | ATP-Competitive | PKG | Ki = 234 nM | In vitro | [6] |

| PKA | Ki > 10 µM | In vitro | [6] | ||

| PKC | Ki = 4 µM | In vitro | [6] | ||

| Rp-8-Br-PET-cGMPS | cGMP-Analog | PKG-I | - | Human Platelets | [4] |

| PKA | - | In vitro | [4] | ||

| DT-2 | Substrate-Competitive | PKG Iα | IC50 = 12.0 ± 0.8 nM | In vitro (Purified enzyme) | [7] |

| PKG Iβ | IC50 = 7.5 ± 1.8 nM | In vitro (Purified enzyme) | [7] | ||

| PKG II | No inhibition | In vitro (Purified enzyme) | [7] | ||

| PKA | >15,000-fold selectivity for PKG Iα | In vitro (Purified enzyme) | [7] |

Note: The efficacy and specificity of these inhibitors can vary significantly between in vitro and in-cell assays. For instance, KT5823 has been shown to be a potent inhibitor of purified PKG but less effective in intact cells.[8][9] Similarly, the specificity of DT-2 has been questioned in cellular contexts.[3][5][10]

Core Downstream Signaling Pathways Affected by PKG Inhibition

Inhibition of PKG disrupts its ability to phosphorylate a wide range of downstream targets, leading to significant alterations in cellular function. Two of the most well-documented pathways affected are the RhoA/ROCK signaling cascade, which is crucial for smooth muscle contraction, and the regulation of intracellular calcium homeostasis.

The RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a central regulator of smooth muscle contraction. PKG activation leads to the phosphorylation and subsequent inhibition of RhoA, a small GTPase. This, in turn, prevents the activation of its downstream effector, Rho-associated kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), and the inhibition of ROCK by PKG activation leads to increased MLCP activity, dephosphorylation of the myosin light chain, and ultimately, smooth muscle relaxation.

Inhibition of PKG prevents the phosphorylation and inactivation of RhoA, leading to a sustained activation of the RhoA/ROCK pathway. This results in the inhibition of MLCP, increased myosin light chain phosphorylation, and consequently, smooth muscle contraction.

Regulation of Intracellular Calcium (Ca2+) Homeostasis

PKG plays a crucial role in regulating intracellular Ca2+ levels, primarily by promoting Ca2+ efflux and sequestration. It achieves this by phosphorylating and modulating the activity of various ion channels and pumps. For instance, PKG can phosphorylate and activate plasma membrane Ca2+-ATPases (PMCAs) and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), both of which actively transport Ca2+ out of the cytoplasm. Additionally, PKG can inhibit the activity of L-type calcium channels, reducing Ca2+ influx.

By inhibiting PKG, the phosphorylation and subsequent activation of PMCAs and SERCA are reduced, leading to decreased Ca2+ clearance from the cytoplasm. Furthermore, the inhibition of L-type calcium channels is relieved, potentially increasing Ca2+ influx. The net effect of PKG inhibition is an elevation of intracellular Ca2+ concentrations.

Experimental Protocols

In Vitro PKG Kinase Assay Using Radiolabeled ATP

This protocol is adapted from standard kinase assay methodologies and is designed to measure the activity of purified PKG in the presence or absence of an inhibitor.[2][11][12][13][14]

Materials:

-

Purified recombinant PKG enzyme

-

PKG substrate peptide (e.g., Vasodilator-stimulated phosphoprotein (VASP) peptide)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

[γ-32P]ATP

-

Non-radiolabeled ATP

-

PKG inhibitor (e.g., KT5823) dissolved in an appropriate solvent (e.g., DMSO)

-

Phosphocellulose paper

-

Scintillation counter and vials

-

Phosphoric acid wash solution (e.g., 0.75% H3PO4)

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the PKG substrate peptide, and the desired concentration of the PKG inhibitor (or vehicle control).

-

Pre-incubate the reaction mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP to a final desired concentration.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with the phosphoric acid wash solution to remove unincorporated [γ-32P]ATP.

-

Dry the phosphocellulose paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the amount of incorporated 32P using a scintillation counter.

-

Calculate the kinase activity as the amount of phosphate incorporated into the substrate per unit of time and normalize to the amount of enzyme used.

Western Blot Analysis of VASP Phosphorylation

This protocol is designed to assess the effect of PKG inhibitors on the phosphorylation of an endogenous PKG substrate, VASP, in cultured cells.[15][16][17]

Materials:

-

Cultured cells expressing PKG and VASP (e.g., vascular smooth muscle cells)

-

Cell culture medium and supplements

-

PKG activator (e.g., 8-Bromo-cGMP)

-

PKG inhibitor (e.g., KT5823)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to the desired confluency.

-

Treat cells with the PKG inhibitor or vehicle control for a specified time.

-

Stimulate the cells with a PKG activator to induce VASP phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total VASP to normalize for protein loading.

Conclusion

While specific information on "this compound" is limited to its antimycobacterial properties, the study of well-characterized PKG inhibitors such as KT5823, Rp-8-Br-PET-cGMPS, and DT-2 has provided invaluable insights into the profound impact of PKG on cellular signaling. The inhibition of PKG significantly affects key downstream pathways, including the RhoA/ROCK cascade and calcium homeostasis, with broad physiological consequences. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate the intricate roles of PKG and the therapeutic potential of its modulation. It is imperative for researchers to carefully consider the specificity and cellular efficacy of any inhibitor used and to employ multiple lines of evidence to validate their findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. genscript.com [genscript.com]

- 17. Evidence for Involvement of the cGMP–Protein Kinase G Signaling System in the Induction of Long-Term Depression, But Not Long-Term Potentiation, in the Dentate Gyrus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Protein Kinase G Inhibitor-2: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that serves as a principal intracellular effector of the second messenger cyclic guanosine monophosphate (cGMP).[1] Activated by cGMP, PKG phosphorylates a multitude of target proteins, thereby modulating a wide array of cellular processes. In mammals, two major isoforms of PKG exist, PKG-I and PKG-II, which exhibit distinct tissue distributions and physiological roles. PKG-I is predominantly found in smooth muscle cells, platelets, and specific brain regions, while PKG-II is more localized to the intestine, adrenal glands, and certain epithelial cells.[2] The cGMP/PKG signaling pathway is integral to regulating vascular tone, neuronal signaling, smooth muscle relaxation, and cellular proliferation and differentiation.[1][2] Dysregulation of this pathway has been implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making PKG an attractive target for therapeutic intervention.[2]

This technical guide focuses on Protein Kinase G Inhibitor-2, also known as Compound 266, a known inhibitor of mycobacterial Protein Kinase G. While its primary characterization has been in the context of mycobacterial research, this document aims to provide a comprehensive overview of its known properties and place it within the broader context of PKG inhibition for researchers, scientists, and drug development professionals.

This compound (Compound 266)

This compound, or Compound 266, has been identified as an inhibitor of mycobacterial Protein Kinase G (PknG) with a reported half-maximal inhibitory concentration (IC50) of 3 µM.[3] PknG is an essential serine/threonine protein kinase in Mycobacterium tuberculosis and is implicated in pathways related to cell division and metabolism.[4]

Mechanism of Action and Selectivity

While specific mechanistic studies on Compound 266 are not extensively detailed in publicly available literature, inhibitors of protein kinases typically function by competing with ATP for its binding site on the kinase domain or by binding to an allosteric site.[2] A crucial aspect of kinase inhibitor development, particularly for targeting pathogens, is achieving selectivity for the pathogenic kinase over its human counterparts to minimize off-target effects.

Research on inhibitors targeting PKG in parasites like Plasmodium falciparum has revealed that high selectivity can be achieved by exploiting structural differences in the ATP-binding pocket. A key determinant of inhibitor selectivity is the "gatekeeper" residue. In many parasitic and bacterial PKGs, this residue is small (e.g., threonine), creating a hydrophobic pocket that can be targeted by specifically designed inhibitors. In contrast, human PKG isoforms possess a bulkier gatekeeper residue, which sterically hinders the binding of these selective inhibitors.[5] This principle of targeting the gatekeeper residue is a cornerstone of developing selective kinase inhibitors for infectious diseases. While not explicitly stated for Compound 266, its characterization as a mycobacterial PKG inhibitor suggests it may leverage such structural differences.

Quantitative Data on PKG Inhibitors

To provide a comparative landscape, the following table summarizes the inhibitory potency of this compound (Compound 266) alongside other well-characterized PKG inhibitors.

| Inhibitor | Target Kinase | Potency (IC50/Ki) | Notes | Reference(s) |

| This compound (Compound 266) | Mycobacterial PKG | IC50: 3 µM | Characterized as a mycobacterial PknG inhibitor. | [3] |

| DT-2 | Mammalian PKG Iα | Ki: 12.5 nM | A membrane-permeable peptide inhibitor. | [6] |

| KT5823 | Mammalian PKG | Potent in vitro inhibitor | An indolocarbazole compound that is a weak inhibitor of PKC and PKA. Its in vivo efficacy is debated. | [2] |

| Compound 1 (tri-substituted pyrrole) | Plasmodium falciparum PKG (PfPKG) | Potent inhibitor | Also inhibits mammalian PKG to a lesser extent. | [5] |

| Compound 2 (imidazopyridine) | Plasmodium falciparum PKG (PfPKG) | Potent and more specific than Compound 1 | Exploits the small gatekeeper residue for selectivity. | [5] |

| ML10 (imidazopyridine analog) | Plasmodium falciparum PKG (PfPKG) | IC50: 160 pM | Highly potent and selective inhibitor. | [7] |

Experimental Protocols

In Vitro PKG Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Protein Kinase G. This can be adapted for specific PKGs, such as mycobacterial PknG, and test compounds like this compound.

Objective: To determine the IC50 value of a test compound for a specific PKG enzyme.

Materials:

-

Purified recombinant PKG enzyme

-

PKG substrate (e.g., a synthetic peptide with a PKG recognition sequence)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Kinase assay buffer (e.g., Tris-HCl buffer containing MgCl2, and other necessary co-factors)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity)

-

Microplate reader capable of luminescence detection

-

Multi-well microplates (e.g., 384-well plates)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Prepare solutions of the PKG enzyme, substrate, and ATP at the desired concentrations in the kinase assay buffer. The ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[8]

-

-

Kinase Reaction:

-

Add the test compound dilutions to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the PKG enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubate the plate at a constant temperature (e.g., room temperature or 30°C) for a predetermined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the kinase activity using a suitable detection method. If using the ADP-Glo™ Kinase Assay:

-

Add the ADP-Glo™ Reagent to deplete the remaining ATP.

-

Incubate as per the manufacturer's instructions.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

-

Incubate as per the manufacturer's instructions.

-

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all other readings.

-

Normalize the data to the positive control (100% activity).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

cGMP/PKG Signaling Pathway

The following diagram illustrates the canonical cGMP/PKG signaling pathway. Activation of soluble guanylate cyclase (sGC) by nitric oxide (NO) or particulate guanylate cyclase (pGC) by natriuretic peptides leads to the production of cGMP, which in turn activates PKG. Activated PKG then phosphorylates various downstream targets, leading to diverse cellular responses.

Caption: The cGMP/PKG signaling cascade.

Experimental Workflow for Screening PKG Inhibitors

The diagram below outlines a typical workflow for the screening and characterization of potential PKG inhibitors.

References

- 1. cusabio.com [cusabio.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]

- 6. Frontiers | Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of a Potent Protein Kinase G Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of AX20017, a potent and selective inhibitor of Mycobacterium tuberculosis Protein Kinase G (PknG). PknG is a crucial virulence factor that enables the survival of mycobacteria within host macrophages by preventing the fusion of phagosomes with lysosomes.[1][2] The inhibition of this kinase represents a promising therapeutic strategy against tuberculosis.

Quantitative Inhibitor Profiling

AX20017 has been identified as a highly effective small-molecule inhibitor of PknG.[3][4] Its inhibitory activity has been quantified through biochemical assays, and its selectivity has been assessed against a panel of human kinases.

| Inhibitor | Target | IC50 (μM) | Selectivity Notes | Reference |

| AX20017 | M. tuberculosis PknG | 0.39 | Highly selective for PknG; no significant inhibition of 28 tested human kinases. | [3][4] |

Mechanism of Action and Signaling Pathway

PknG is a serine/threonine protein kinase secreted by pathogenic mycobacteria into the host cell cytosol.[1] Its primary function in virulence is the inhibition of phagosome-lysosome fusion, which allows the bacteria to evade degradation by the host's immune cells.[1][2] AX20017 acts by directly inhibiting the kinase activity of PknG.[1][2] This inhibition restores the normal phagosomal maturation process, leading to the delivery of mycobacteria to lysosomes and their subsequent destruction.[1][2]

Experimental Protocols

The initial characterization of AX20017 involved several key experiments to determine its potency, mechanism of action, and cellular effects.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the inhibitory effect of a compound on the kinase's ability to phosphorylate a substrate.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 25 mM Tris (pH 7.5), 2 mM MnCl₂, and 0.5 µCi [γ-³²P]ATP.[3]

-

Enzyme and Inhibitor Incubation: Add 0.5 µg of purified PknG enzyme to the reaction mixture. For inhibition studies, incubate the enzyme with varying concentrations of AX20017 (ranging from 5 x 10⁻⁵ M to 1.5 x 10⁻¹⁰ M) prior to initiating the reaction.[3]

-

Substrate Addition: To monitor kinase activity, a suitable substrate is included. For truncated PknG (PknGΔN), it can be combined with a kinase-dead mutant of the full-length PknG (PknG-K181M).[3] For certain mutants, the N-terminal fragment of PknG can be used as a substrate.[3]

-

Reaction Incubation: Incubate the reaction mixture at the optimal temperature and time for the kinase reaction to proceed.

-

Separation and Detection: Separate the phosphorylated proteins from the unreacted [γ-³²P]ATP using 12.5% SDS-PAGE.[3]

-

Analysis: Visualize the phosphorylated proteins by autoradiography and quantify the signal using a PhosphorImager to determine the extent of inhibition at each compound concentration.[3] The IC50 value is then calculated from the dose-response curve.[3]

Macrophage Infection Assay

This cellular assay assesses the ability of an inhibitor to reverse the PknG-mediated blockade of phagosome-lysosome fusion and promote the killing of intracellular mycobacteria.

Protocol:

-

Cell Culture: Culture J774 macrophages in appropriate media.

-

Inhibitor Pre-treatment: Incubate the macrophages with the desired concentrations of AX20017 (e.g., 0, 10, 20 µM) for 30 minutes.[3]

-

Infection: Infect the pre-treated macrophages with Mycobacterium bovis BCG at a specific multiplicity of infection.

-

Phagocytosis and Extracellular Bacteria Removal: Allow phagocytosis to occur for a set period (e.g., 2 hours).[3] Subsequently, wash the cells and treat with an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill any remaining extracellular bacteria.

-

Continued Incubation: Continue to incubate the infected cells in the presence of the inhibitor for a defined period (e.g., 24 to 48 hours).

-

Assessment of Mycobacterial Survival: Lyse the macrophages at different time points and plate the lysates on appropriate agar to determine the number of viable intracellular bacteria (colony-forming units, CFUs). A decrease in CFUs in the inhibitor-treated group compared to the control indicates that the inhibitor is promoting bacterial killing.

Experimental and Logical Workflows

The characterization of a novel kinase inhibitor follows a logical progression from biochemical validation to cellular and structural studies.

Structural Basis of Inhibition

The high selectivity of AX20017 for PknG over human kinases can be attributed to the unique structural features of the inhibitor's binding pocket in the mycobacterial enzyme. X-ray crystallography of the PknG-AX20017 complex (PDB ID: 2PZI) reveals that the inhibitor binds deep within the ATP-binding site.[1][5] This binding pocket is shaped by a set of amino acid residues that are not conserved in human kinases, thus providing a structural basis for the observed specificity.[1][2] The inhibitor is held in place by hydrogen bonds with the main chain of Glu233 and Val235 of PknG.[3] This detailed structural understanding is invaluable for the rational design of next-generation PknG inhibitors with improved potency and drug-like properties.

References

- 1. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for the specific inhibition of protein kinase G, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AX20017 | Antibacterial | TargetMol [targetmol.com]

- 5. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols: In Vitro Kinase Assay for Protein Kinase G Inhibitor-2 (PKG2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an in vitro kinase assay to identify and characterize inhibitors of cGMP-dependent protein kinase 2 (PKG2). The described methodology utilizes a radiometric assay format, a robust and sensitive method for measuring kinase activity. This application note includes a comprehensive experimental procedure, a summary of quantitative data for known inhibitors, and visual representations of the cGMP/PKG signaling pathway and the experimental workflow to facilitate understanding and execution.

Introduction

Cyclic GMP-dependent protein kinases (PKGs) are key effectors of the nitric oxide (NO)/cGMP signaling pathway, playing crucial roles in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] The PKG family consists of two main types, PKG1 and PKG2, encoded by the prkg1 and prkg2 genes, respectively. PKG2 is notably involved in the regulation of bone growth, intestinal secretion, and synaptic plasticity. Dysregulation of PKG2 activity has been implicated in certain pathological conditions, making it an attractive target for therapeutic intervention.

In vitro kinase assays are fundamental tools in drug discovery for screening compound libraries and characterizing the potency and selectivity of potential inhibitors.[3] The radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate, is considered a gold-standard method due to its direct measurement of enzymatic activity, high sensitivity, and broad applicability to various kinase-substrate pairs.[4][5][6] This protocol details the use of a radiometric assay to determine the inhibitory activity of compounds against recombinant human PKG2.

cGMP/PKG Signaling Pathway

The canonical activation of PKG occurs downstream of cGMP production. Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to synthesize cGMP from GTP.[1] Alternatively, natriuretic peptides (NPs) can bind to particulate guanylate cyclase (pGC) to induce cGMP production.[7][8] The elevated intracellular cGMP levels lead to the activation of PKG, which then phosphorylates a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.[1][2]

Caption: The cGMP/PKG2 signaling pathway.

Experimental Protocols

Radiometric In Vitro Kinase Assay for PKG2

This protocol is designed for a 96-well plate format to assess the inhibitory effect of test compounds on PKG2 activity.

Materials and Reagents

-

Enzyme: Recombinant human PKG2 (ensure high purity)

-

Substrate: PKG substrate peptide (e.g., RKRSRAE)[9]

-

Activator: cGMP (Guanosine 3',5'-cyclic monophosphate)

-

Phosphate Source: [γ-³³P]ATP

-

Cold ATP: Adenosine 5'-triphosphate

-

Assay Buffer (1X): 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1% Tween 20

-

Kinase Inhibitor: Test compounds dissolved in 100% DMSO

-

Control Inhibitor: Staurosporine or other known PKG inhibitor

-

Stop Solution: 0.5% Phosphoric acid

-

Wash Solution: 0.425% Phosphoric acid

-

P81 Phosphocellulose Paper

-

Scintillation Vials

-

Scintillation Cocktail

-

Microplate Reader (Scintillation Counter)

Procedure

-

Reagent Preparation:

-

10X Assay Buffer: Prepare a 10X stock solution of the assay buffer.

-

PKG2 Enzyme Stock: Dilute the recombinant PKG2 in 1X assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Substrate Stock: Prepare a stock solution of the PKG substrate peptide in deionized water.

-

cGMP Stock: Prepare a stock solution of cGMP in deionized water.

-